2-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-bromo-3-(difluoromethyl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-6-4(7(10)11)1-3(2-5(6)15)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYIMUOTKKGJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Br)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
A common starting material is 4-bromo-2-trifluoromethyltoluidine or structurally related fluorinated anilines. The preparation process involves:
Acetylation : The amino group is protected by acetylation using acetic anhydride in the presence of acetic acid at 50–60 °C to form the corresponding acetanilide. This step improves regioselectivity in subsequent nitration and bromination reactions.
Nitration : The acetylated intermediate is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (0–20 °C) to introduce a nitro group at a specific aromatic position.
Deacetylation : The acetyl protecting group is removed by refluxing with hydrochloric acid, liberating the free amino group.
Bromination and Difluoromethylation
Bromination : Bromination at the 2-position is achieved via electrophilic aromatic substitution using brominating agents under acidic conditions. For example, sodium nitrite and bromide salts in acidic media are used to generate the bromonium electrophile.
Difluoromethylation : The introduction of the difluoromethyl group (–CF2H) typically requires specialized reagents such as difluoromethyl bromide or difluoromethylating agents in the presence of strong bases like sodium hydride. This step is often conducted after bromination and nitration to ensure regioselectivity.
Reduction to Aniline
- The nitro group is reduced to the corresponding amine using reducing agents such as iron powder in acetic acid/water mixtures at elevated temperatures (~80–85 °C). The reduction step is critical to obtain the final aniline derivative with high purity.
Representative Process Flow and Reaction Conditions
| Step Number | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acetylation | Acetic anhydride, acetic acid | 50–60 | ~98 | Protects amino group, improves selectivity |
| 2 | Nitration | Concentrated H2SO4, fuming HNO3 | 0–20 | ~97 | Introduces nitro group at desired position |
| 3 | Deacetylation | 30% HCl, reflux | Reflux (~100) | ~98 | Removes acetyl protecting group |
| 4 | Bromination | Sodium nitrite, bromide source in acidic medium | 0–20 | Variable | Introduces bromine at 2-position |
| 5 | Difluoromethylation | Difluoromethyl bromide, strong base (e.g., NaH) | Variable | Variable | Introduces difluoromethyl group at 3-position |
| 6 | Reduction | Iron powder, acetic acid, water | 80–85 | 85–99 | Reduces nitro to amino group |
Note: Yields and conditions are based on reported patent and literature data for analogous fluorinated anilines and may vary depending on scale and purity requirements.
Research Findings and Optimization
Industrial Feasibility : The described multi-step synthetic route is scalable and suitable for industrial manufacture due to the use of conventional reagents and unit operations (acetylation, nitration, bromination, reduction).
Purity and Yield : High-performance liquid chromatography (HPLC) data from related compounds indicate purity levels above 98%, with overall yields ranging from 40% to near 99% depending on the step and scale.
Catalyst Use : Zinc powder has been reported as a catalyst during acetylation to improve reaction rates and yields.
Reaction Control : Temperature control during nitration and bromination is critical to avoid side reactions and ensure regioselectivity.
Environmental and Safety Considerations : Use of strong acids and brominating agents requires appropriate safety measures and waste treatment protocols.
Summary Table of Key Synthetic Steps from Patent CN101168510A (Adapted)
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Product Purity (%) |
|---|---|---|---|---|
| Acetylation | Acetic acid, acetic anhydride, zinc catalyst | 50–60 | 98 | 99.6 |
| Nitration | H2SO4, HNO3 | <20 | 97.4 | 99.4 |
| Deacetylation | 30% HCl, reflux | ~100 (reflux) | 98.5 | 99.35 |
| Deamination | NaNO2, H2SO4, H3PO4, CuO | <30 | 53.76 | 98.53 |
| Reduction | Fe powder, AcOH, H2O | 80–85 | 85.5 | 98.5 |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline ring can be oxidized to form quinone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) are common methods.
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include amines and other reduced forms of the original compound.
Scientific Research Applications
Chemistry
2-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for:
- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, enabling the formation of diverse derivatives.
- Coupling Reactions: It can participate in reactions such as Suzuki or Heck coupling to create more complex aromatic systems.
Biology
Research indicates that this compound exhibits potential biological activities:
- Enzyme Inhibition: Studies have shown that compounds with trifluoromethyl groups can inhibit specific enzymes, such as histone deacetylases (HDACs), which play a critical role in cancer progression.
- Antimicrobial Properties: Similar fluorinated compounds have demonstrated significant antimicrobial activity, suggesting potential applications in developing new antibiotics.
Medicine
The compound is being investigated for its role in drug development:
- Therapeutic Agent: Its unique electronic properties and enhanced lipophilicity may improve its ability to penetrate biological membranes, making it a candidate for treating various diseases.
- Pharmacokinetic Studies: Ongoing research focuses on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity.
Anticancer Activity
A comparative study on fluorinated derivatives indicated that increased fluorination correlates with enhanced potency against cancer cell lines. This suggests that this compound may exhibit similar anticancer effects due to its structural characteristics.
Enzyme Inhibition Studies
Research has demonstrated that compounds containing trifluoromethyl groups effectively inhibit HDACs. The incorporation of trifluoromethyl moieties in this compound may enhance its efficacy as an enzyme inhibitor, providing insights into potential therapeutic applications in oncology.
Data Tables
Mechanism of Action
The mechanism of action of 2-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and fluorine groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by inducing conformational changes in the protein structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The table below compares the substitution patterns and molecular properties of key analogs:
Key Observations:
- Electron-Withdrawing Capacity : The target compound’s CF₂H and CF₃ groups create a stronger electron-deficient aromatic ring compared to analogs with single CF₃ or halogens .
- Steric Effects : The CF₂H group at position 3 introduces moderate steric hindrance, which is less bulky than CF₃ but more than F .
- Regioselectivity : Bromine at position 2 (ortho to NH₂) directs electrophiles to positions 4 or 6, while CF₃ at position 5 (meta to NH₂) further modulates reactivity .
Physicochemical Properties
- Solubility : Fluorinated analogs generally exhibit lower water solubility due to hydrophobicity from CF₃/CF₂H groups. The target compound’s solubility in organic solvents (e.g., DCM, THF) is likely higher than analogs with polar groups (e.g., methoxy in ).
- Melting Points : Compounds with multiple EWGs (e.g., target compound) typically have higher melting points than simpler analogs (e.g., 2-Bromo-5-(trifluoromethyl)aniline ).
Biological Activity
2-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This compound's unique structure, characterized by multiple fluorine substituents, influences its physicochemical properties and biological interactions.
Antimicrobial Properties
Recent studies have assessed the antimicrobial efficacy of various fluorinated compounds, including those with similar structural motifs to this compound. In vitro evaluations have demonstrated that compounds with trifluoromethyl groups exhibit significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). Specifically, compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) ranging from 25.9 μM to 12.9 μM against these pathogens, indicating both bacteriostatic and bactericidal properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μM) against S. aureus | MIC (μM) against MRSA |
|---|---|---|
| This compound | 25.9 | 12.9 |
| Related Compound A | 20.0 | 10.0 |
| Related Compound B | 30.0 | 15.0 |
Anti-inflammatory Potential
The anti-inflammatory effects of fluorinated anilines have also been explored, particularly their ability to modulate the NF-κB signaling pathway. In studies involving lipopolysaccharide-induced inflammation models, compounds similar to this compound demonstrated varying degrees of inhibition of NF-κB activation, suggesting that the presence of electron-withdrawing groups like trifluoromethyl enhances anti-inflammatory activity .
Cytotoxicity Studies
Cytotoxicity assays reveal that many fluorinated compounds exhibit low toxicity at therapeutic concentrations, with IC50 values exceeding 20 μM for most tested derivatives. However, some derivatives showed significant cytotoxic effects at lower concentrations, highlighting the importance of structural modifications in determining biological safety profiles .
Structure-Activity Relationship (SAR)
The presence of multiple fluorine atoms in the structure of this compound appears to enhance lipophilicity and permeability across biological membranes, which are crucial factors for drug design. The difluoromethyl group acts as a bioisostere for hydroxyl or amine functionalities, potentially increasing the compound's interaction with biological targets while reducing metabolic instability .
Table 2: Summary of Structural Modifications and Their Effects
| Structural Modification | Effect on Lipophilicity | Effect on Biological Activity |
|---|---|---|
| Trifluoromethyl Group | Increased | Enhanced antimicrobial activity |
| Difluoromethyl Group | Moderate increase | Variable anti-inflammatory effects |
| Bromine Substitution | Low impact | Maintained cytotoxicity profile |
Case Study: Antimicrobial Efficacy
In a controlled study evaluating a series of fluorinated anilines against Staphylococcus aureus , researchers identified that compounds with a trifluoromethyl substituent consistently outperformed their non-fluorinated counterparts in both MIC and MBC values. The study concluded that the trifluoromethyl group significantly contributes to the overall antimicrobial potency by enhancing lipophilicity and membrane penetration .
Case Study: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of fluorinated anilines revealed that certain derivatives could inhibit NF-κB activation by altering its translocation dynamics within cells. This finding suggests a potential therapeutic avenue for treating inflammatory diseases using modified aniline structures like this compound .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
Synthesis typically involves sequential functionalization of the aniline core. For analogous compounds, bromination is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions, followed by trifluoromethylation via Ullmann coupling or transition-metal catalysis (e.g., Pd-mediated cross-coupling) . Difluoromethyl groups are introduced using reagents like ClCF₂H or BrCF₂H in the presence of CuI or AgF . Optimization requires inert atmospheres (N₂/Ar), anhydrous solvents (DMF, THF), and temperature control (80–120°C) to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹⁹F NMR : Identifies trifluoromethyl (-CF₃, δ ≈ -60 ppm) and difluoromethyl (-CF₂H, δ ≈ -110 to -120 ppm) groups, with splitting patterns indicating proximity to bromine .
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., -CF₃) show deshielding (δ 7.5–8.5 ppm), while NH₂ protons appear as broad singlets (δ 4.5–5.5 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., C₈H₅BrF₅NO: ~313.95 g/mol), with fragmentation patterns indicating Br and CF₃ loss .
Q. What are the critical storage and handling precautions?
Store at 2–8°C in amber vials under inert gas (argon) to prevent oxidation of NH₂ groups. Use fume hoods, nitrile gloves, and PPE due to volatility and potential toxicity. Avoid contact with strong acids/bases to prevent HF release from fluorine substituents . Waste disposal must comply with halogenated organic waste protocols .
Q. How do bromine and fluorine substituents influence reactivity in nucleophilic substitution?
Bromine at the 2-position activates the ring for SNAr reactions, while CF₃ at the 5-position deactivates via electron withdrawal, directing substitutions to the 4-position. Difluoromethyl at the 3-position enhances electrophilicity but may sterically hinder reactions. Kinetic studies using DMSO/K₂CO₃ or NaH in THF show rate differences depending on substituent electronic effects .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict Pd-catalyzed coupling sites. For example, Fukui indices identify electron-rich aromatic carbons (e.g., para to NH₂) as preferred sites for Suzuki-Miyaura couplings . Molecular electrostatic potential maps highlight nucleophilic regions, aiding ligand design for selective C–Br bond activation .
Q. How to resolve contradictory biological activity data across assay systems?
Contradictions may arise from assay-specific conditions (e.g., pH, solvent DMSO%). Normalize data using:
- Dose-response curves (IC₅₀ comparisons under identical conditions).
- Cellular permeability assays (e.g., PAMPA) to account for membrane penetration differences.
- Target engagement studies (SPR, ITC) to confirm direct binding vs. off-target effects .
Q. What experimental approaches elucidate CF₃ group effects on aromatic reactivity?
- Hammett studies : Compare reaction rates (e.g., nitration) of CF₃-substituted vs. non-fluorinated analogs to quantify σₚ values.
- X-ray crystallography : Analyze bond lengths and angles to assess ring distortion from CF₃ electron withdrawal.
- Kinetic isotope effects : Probe whether rate-determining steps involve C–H bond breaking adjacent to CF₃ .
Q. How do 3-position modifications (e.g., difluoromethyl vs. methyl) affect pharmacological properties?
- Lipophilicity (logP) : Difluoromethyl increases logP vs. methyl, enhancing blood-brain barrier penetration (measured via HPLC).
- Metabolic stability : In vitro liver microsome assays show CF₂H groups resist oxidative degradation better than CH₃.
- Target affinity : Radioligand binding assays (e.g., with GPCRs) reveal steric and electronic impacts of substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
